N-[4-(BUTANE-1-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
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Overview
Description
N-[4-(BUTANE-1-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(BUTANE-1-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[4-(BUTANE-1-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(BUTANE-1-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the disruption of cell division and growth, making it effective against rapidly dividing cells such as bacteria and cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide with similar applications in organic synthesis and medicinal chemistry.
Sulfanilamide: A simpler sulfonamide known for its antimicrobial properties.
Uniqueness
N-[4-(BUTANE-1-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
IUPAC Name |
N-[4-(butylsulfonylamino)phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-5-10-19(17,18)14-12-6-8-13(9-7-12)15(3)11(2)16/h6-9,14H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEUKVBAHZEVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)N(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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